molecular formula C14H16N2O5S B5121971 N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide

Cat. No. B5121971
M. Wt: 324.35 g/mol
InChI Key: PHVCUUHCIWMHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and reward pathways. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, addiction, and obesity.

Mechanism of Action

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide selectively binds to the orexin-1 receptor and blocks its activation by endogenous orexin peptides. The orexin-1 receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. By blocking the orexin-1 receptor, N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide reduces the activity of these pathways, leading to improved sleep quality, reduced drug-seeking behavior, and decreased food intake.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It selectively blocks the orexin-1 receptor, reducing the activity of the sleep-wake cycle, appetite, and reward pathways. This leads to improved sleep quality, reduced drug-seeking behavior, and decreased food intake. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It selectively blocks the orexin-1 receptor, making it a useful tool for studying the role of this receptor in sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of interest is the use of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to fully understand the role of the orexin-1 receptor in these conditions and to identify potential therapeutic targets for drug development.

Synthesis Methods

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the target molecule. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to improve sleep quality and reduce daytime sleepiness in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease food intake in animal models of obesity.

properties

IUPAC Name

N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-11-5-4-10(16-13(17)6-7-14(16)18)8-12(11)22(19,20)15-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVCUUHCIWMHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide

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